molecular formula C22H38O2 B164271 Docosatrienoic Acid CAS No. 28845-86-5

Docosatrienoic Acid

Cat. No. B164271
CAS RN: 28845-86-5
M. Wt: 334.5 g/mol
InChI Key: WBBQTNCISCKUMU-PDBXOOCHSA-N
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Description

Docosatrienoic Acid (DTA) is a rare ω-3 fatty acid . It is not readily detected in normal phospholipid PUFA pools and is a polyunsaturated version of the fatty acid docosanoic acid .


Molecular Structure Analysis

DTA has a molecular formula of C22H38O2 . It contains a total of 61 bonds, including 23 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

DTA inhibits [3 H]-LTB 4 binding to pig neutrophils at a concentration of 5 µM . It also dose-dependently inhibits the activity of mammalian DNA polymerases and human topoisomerases I and II, potentially by binding directly to the hydrophobic region of the enzymes .


Physical And Chemical Properties Analysis

DTA has a density of 0.9±0.1 g/cm3, a boiling point of 459.1±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 78.9±6.0 kJ/mol, and its flash point is 355.8±15.2 °C .

Scientific Research Applications

Neuroprotective and Anti-Inflammatory Properties

  • Docosatrienoic acid, derived from docosahexaenoic acid (DHA), plays a crucial role in neuroprotection and anti-inflammation. Studies have shown that it can regulate leukocyte activity and cytokine production in glial cells, thus offering potential protective effects against diseases like Alzheimer's (Hong et al., 2003)(Hong et al., 2003). Ariel et al. (2005) further demonstrate that docosatriene/protectin D1 (PD1) can inhibit T cell migration and promote apoptosis, indicating its significant anti-inflammatory roles (Ariel et al., 2005).

Potential in Treating Neurological Diseases

  • Research by Mukherjee et al. (2004) suggests that neuroprotectin D1, a derivative of docosatrienoic acid, can protect retinal pigment epithelial cells from oxidative stress, indicating its potential in treating retinal degenerations (Mukherjee et al., 2004). Similarly, Asatryan and Bazan (2017) showed that docosanoids like neuroprotectin D1 could play a role in neuroprotection, with implications for managing diseases like Alzheimer's and Parkinson's (Asatryan & Bazan, 2017).

Role in Cognitive Function and Brain Health

  • Docosatrienoic acid has been implicated in the restoration and enhancement of memory-related functions. Hashimoto et al. (2002) explored its effect on learning ability in Alzheimer's disease model rats, suggesting its potential as a prophylactic for learning deficiencies (Hashimoto et al., 2002). Yurko-Mauro et al. (2010) found that higher DHA intake, from which docosatrienoic acid is derived, is inversely correlated with cognitive decline in elderly adults (Yurko-Mauro et al., 2010).

Applications in Cellular and Molecular Biology

  • Docosatrienoic acid is also relevant in cellular and molecular biology, as demonstrated by its involvement in signaling pathways and gene expression regulation. This is evident in the study by Kawakita et al. (2006), showing its role in promoting neurogenesis both in vitro and in vivo (Kawakita et al., 2006).

properties

IUPAC Name

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBQTNCISCKUMU-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920518
Record name Docosatrienoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Docosatrienoic Acid

CAS RN

28845-86-5
Record name 13,16,19-Docosatrienoic acid, (Z,Z,Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28845-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosatrienoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
897
Citations
Z Han, ESX Moh, Y Peng, S Wang, B Jin, Y Huang… - Algal Research, 2022 - Elsevier
… lipid standard does not contain C22:3 docosatrienoic acid (DTA) within its panel. Positions … The PUFA was determined to be cis-8,11,14-docosatrienoic acid (8,11,14-DTA) with double …
Number of citations: 1 www.sciencedirect.com
Y Chen, X Qiu, J Yang - Nutrition and Cancer, 2021 - Taylor & Francis
Very long chain polyunsaturated fatty acids (VLCPUFAs) are widely used as nutraceutical supplements for human health. Recently, a high level of two new VLCPUFAs, docosadienoic …
Number of citations: 13 www.tandfonline.com
D Meesapyodsuk, K Sun, R Zhou… - Plant Biotechnology …, 2023 - ncbi.nlm.nih.gov
… Docosatrienoic acid (DTA, 22:3n‐3) is an ω3 VLCPUFA with 22 carbons and three double bonds at 13, 16 and 19 positions, and was recently found to possess anti‐inflammatory …
Number of citations: 3 www.ncbi.nlm.nih.gov
LI Gidez - Biochemical and Biophysical Research …, 1964 - cabdirect.org
Weanling male Sprague Dawley rats were given for 11 or 15 weeks a fat-free diet with 0.4% cholesterol. Control rats given stock diet had in adrenals mono-, tri-and other …
Number of citations: 38 www.cabdirect.org
K Takayasu, K Okuda, I Yoshikawa - Lipids, 1970 - Springer
… Docosatrienoic acid was found in the adrenal cholesterol esters of all five cases. Since fatty acids … (36) and human red cell (27), docosatrienoic acid was stated to be of the oleate family. …
Number of citations: 32 link.springer.com
AA AbuGhazaleh, LD Holmes, BN Jacobson… - Journal of dairy …, 2006 - Elsevier
… The objective of this study was to determine if eicosatrienoic acid (C20:3n-3) and docosatrienoic acid (C22:3n-3), n-3 fatty acids in fish oil, promote accumulation of trans-C18:1, …
Number of citations: 8 www.sciencedirect.com
AM Nervi, RR Brenner - Biochimica et Biophysica Acta, 1965 - cabdirect.org
… Arachidonate was much more effective in displacing docosatrienoic acid from the phospholipids than was linoleate, needing only 8 days compared with the 15 days required by the latter…
Number of citations: 11 www.cabdirect.org
B Yu, Y Zheng, D Alexander, TA Manolio… - Genetic …, 2013 - Wiley Online Library
… In this study, pyroglutamine and dihydroxy docosatrienoic acid had at least one locus that reached genome-wide significance (P-value < 5 × 10 −8 ). The Manhattan plots, QQ plots, and …
Number of citations: 55 onlinelibrary.wiley.com
DQ Chen, H Chen, L Chen, ND Vaziri… - Nephrology Dialysis …, 2017 - academic.oup.com
… Logistic regression analysis identified tetracosanoic acid, docosatrienoic acid, PC(18:3/14:1) and l-aspartic acid, tetracosanoic acid and docosatrienoic acid as novel biomarkers of …
Number of citations: 97 academic.oup.com
A ADACHI - Journal of Japan Oil Chemists' Society, 1959 - jstage.jst.go.jp
ブ ラツ ノザ メ の卵 レ シチ ン 11), ナ カバ イ ワ シ油 12), 牛 ラク脂 13) で, 脳 の リン脂 質 中 には 4, 7, 10, 13-ド コサ テ トラエ ン酸, 7, 10, 13, 16-ド コサ テ トラ エ ン酸 お よび 4, 10,
Number of citations: 0 www.jstage.jst.go.jp

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